8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile
Description
This compound is a polycyclic heteroaromatic system featuring a 1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene core modified with a nitrile group at position 10, a methyl group at position 11, and a 3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl side chain at position 6. The diazatricyclo framework confers rigidity and planar aromaticity, while the substituents influence solubility, bioavailability, and target-binding affinity.
Properties
IUPAC Name |
5-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c1-20-15-27(34)32-26-10-6-5-9-25(26)31(28(32)24(20)17-29)19-23(33)18-30-13-11-22(12-14-30)16-21-7-3-2-4-8-21/h2-10,15,22-23,33H,11-14,16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFXENWUIHUEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCC(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the oxidative cyclization of aniline derivatives with nitrosobenzene intermediates.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where 4-benzylpiperidine reacts with a suitable electrophile.
Hydroxypropyl Linker Addition: The hydroxypropyl linker is added via a reaction with an epoxide or a halohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Diazatricyclo Core Derivatives
11-Ethyl-13-Oxo-1,8-Diazatricyclo[7.4.0.0²,⁷]Trideca-2,4,6,9,11-Pentaene-10-Carbonitrile (CID 2114010, )
- Structural Differences : Substitution of the 8-position’s benzylpiperidine-hydroxypropyl chain with an ethyl group.
- Key Data :
- Functional Impact : Reduced steric bulk compared to the target compound likely enhances membrane permeability but diminishes receptor specificity.
13-Chloro-11-(Chloromethyl)-1,8-Diazatricyclo[7.4.0.0²,⁷]Trideca-2,4,6,8,10,12-Hexaene-10-Carbonitrile ()
Heterocyclic Analogues with Divergent Cores
Thiazolo[3,2-a]Pyrimidine Derivatives ()
- Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile Structural Differences: A thiazolo-pyrimidine core replaces the diazatricyclo system. Key Data:
- Yield: 68%
- Melting Point: 213–215°C
- IR: Nitrile peak at 2,209 cm⁻¹; carbonyl peaks at 1,719 cm⁻¹.
Pyrimido[2,1-b]Quinazoline Derivatives ()
- Example: 6,11-Dihydro-2-(5-Methylfuran-2-yl)-4,6-Dioxo-4H-Pyrimido[2,1-b]Quinazoline-3-Carbonitrile
- Key Data :
- Molecular Formula: C₁₇H₁₀N₄O₃
- MS: m/z 318 (M⁺).
Spiro and Piperazine-Containing Analogues ()
- Example: 8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)Propyl)-1,3-Diazaspiro[4.5]Decane-2,4-Dione
Comparative Data Table
*Estimated based on structural analogy.
Research Implications
- Structural Geometry : The diazatricyclo core’s rigidity (vs. thiazolo-pyrimidine’s flexibility) highlights the trade-off between target affinity and adaptability .
- Substituent Effects : Benzylpiperidine and piperazine groups enhance CNS activity, while chlorinated derivatives prioritize metabolic stability .
- Synthetic Challenges : The target compound’s complex substitution pattern requires multi-step synthesis, contrasting with simpler analogues like CID 2114010, which can be prepared in fewer steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
